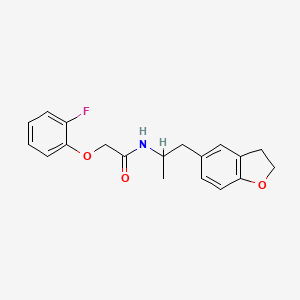

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide

描述

This compound features a 2,3-dihydrobenzofuran core linked to a propan-2-yl group and a 2-(2-fluorophenoxy)acetamide moiety. The 2-fluorophenoxy group contributes electron-withdrawing effects, which may influence receptor binding or pharmacokinetic properties.

属性

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO3/c1-13(10-14-6-7-17-15(11-14)8-9-23-17)21-19(22)12-24-18-5-3-2-4-16(18)20/h2-7,11,13H,8-10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFYDOPSVXPCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,3-dihydrobenzofuran, 2-fluorophenol, and acetic anhydride.

Step 1 Formation of Intermediate: The first step involves the alkylation of 2,3-dihydrobenzofuran with a suitable alkyl halide under basic conditions to introduce the propan-2-yl group.

Step 2 Ether Formation: The intermediate is then reacted with 2-fluorophenol in the presence of a base such as potassium carbonate to form the ether linkage.

Step 3 Acetamide Formation: Finally, the compound is treated with acetic anhydride to introduce the acetamide group, completing the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide would involve optimization of reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The molecular formula of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide is C₁₄H₁₉FNO₃. The compound features a complex structure that includes a benzofuran moiety, which is often associated with biologically active compounds.

The compound has shown promise in various biological activities, particularly as a potential therapeutic agent. Its structural features suggest interactions with biological targets, making it a candidate for further research in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of this compound have exhibited significant inhibitory effects on cancer cell lines, indicating its potential as an anticancer agent.

Case Study: In Vitro Anticancer Activity

A study evaluated the activity of related compounds against various cancer cell lines. The results indicated that certain derivatives achieved percent growth inhibitions (PGIs) exceeding 75% against aggressive cancer types such as ovarian and brain cancers .

Synthetic Routes and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions. Notably, methods involving nucleophilic substitutions and coupling reactions are commonly employed to construct the desired molecular framework.

Synthetic Pathway Overview

- Starting Materials: The synthesis begins with readily available benzofuran derivatives.

- Reagents: Common reagents include acetic anhydride for acetylation and fluorinated phenols for substitution.

- Characterization: The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Future Directions and Research Opportunities

Ongoing research into this compound focuses on:

- Optimization of Biological Activity: Structural modifications to enhance potency and selectivity against specific targets.

- In Vivo Studies: Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety profiles.

- Exploration of Additional Applications: Investigating potential uses in treating neurodegenerative diseases or other conditions where modulation of similar pathways may be beneficial.

作用机制

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzofuran moiety could facilitate binding to hydrophobic pockets, while the fluorophenoxy group might enhance interactions through hydrogen bonding or van der Waals forces.

相似化合物的比较

Pharmacological TRPA1 Antagonists

- HC-030031 and CHEM-5861528 (): These purine-derived acetamides inhibit TRPA1 with IC50 values of 4–10 μM. Unlike the target compound, they feature tetrahydropurinyl cores and alkylphenyl substituents. The absence of fluorine in these analogs may reduce binding affinity compared to the target’s fluorophenoxy group, which could enhance electrostatic interactions with receptors.

Acetamide Derivatives with Complex Stereochemistry ()

Compounds e , f , g , h , m , n , and o share acetamide backbones but differ in substituents and stereochemistry:

- Compound e: Contains a 2,6-dimethylphenoxy group and a diphenylhexan core. The bulkier dimethylphenoxy group may reduce steric accessibility compared to the target’s fluorophenoxy moiety.

- Compounds m, n, o : Incorporate tetrahydropyrimidinyl or oxazinan cores, which introduce hydrogen-bonding sites absent in the dihydrobenzofuran system. These features could improve solubility but may also increase metabolic vulnerability .

Patent-Based Quinoline-Indole Acetamides ()

Examples include N-(4-(1-(3-methoxybenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. These compounds feature fused heterocycles (quinoline, indole) and piperidinylidene groups, suggesting kinase or protease inhibition targets. The tetrahydrofuran-3-yl-oxy group may enhance solubility, while the cyano substituent introduces electron-withdrawing effects distinct from the target’s fluorine .

Chloroacetamide Herbicides ()

Examples like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) highlight agricultural applications. The chloro substituent confers herbicidal activity but raises toxicity concerns. The target’s fluorine substituent likely reduces environmental persistence and improves safety profiles, reflecting a pharmaceutical rather than agrochemical design .

Thieno-Pyrimidinyl Acetamide ()

2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide includes a sulfanyl linkage and thieno-pyrimidinyl core. The sulfanyl group may improve membrane permeability, while the methylphenyl substituent introduces lipophilicity. The target’s dihydrobenzofuran core may offer superior oxidative stability compared to the thieno-pyrimidine system .

Structural and Functional Analysis Table

生物活性

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound integrates a benzofuran moiety, which is known for its diverse pharmacological properties, with a fluorophenoxy group, suggesting potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 293.32 g/mol. The presence of the benzofuran ring is significant as it can influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.32 g/mol |

| Functional Groups | Benzofuran, Fluorophenoxy, Acetamide |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The benzofuran moiety may facilitate binding to these targets, leading to modulation of biological processes such as apoptosis and inflammation.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing downstream signaling cascades.

- Gene Expression Alteration : By affecting transcription factors, it may modulate gene expression related to disease processes.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzofuran have been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases .

A study highlighted the efficacy of related compounds against human cancer cell lines, reporting IC50 values ranging from 0.20 to 4.79 µM for different derivatives . This suggests that this compound could potentially exhibit similar effects.

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has also been documented. Compounds have been shown to inhibit prostaglandin synthesis and reduce edema in animal models . Given the structural similarities, it is plausible that the compound may possess comparable anti-inflammatory properties.

Case Studies

- In Vitro Studies : In vitro assays using cancer cell lines (e.g., A549 and HeLa) demonstrated that related compounds significantly reduced cell viability and induced apoptotic markers .

- Animal Models : In vivo studies on anti-inflammatory effects showed significant reductions in paw edema in rat models when treated with similar benzofuran derivatives .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-fluorophenoxy)acetamide with high purity?

- Methodological Answer : Multi-step synthesis involving (1) functionalization of 2,3-dihydrobenzofuran via Friedel-Crafts alkylation to introduce the propan-2-ylamine moiety and (2) coupling with 2-(2-fluorophenoxy)acetic acid using carbodiimide-based reagents (e.g., EDC/HOBt). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to achieve >95% purity. Intermediate characterization by -NMR and LC-MS is essential to confirm regioselectivity and avoid dimerization byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and confirm the dihydrobenzofuran scaffold .

- High-resolution mass spectrometry (HRMS) to verify molecular formula.

- - and -NMR to assign proton environments, focusing on the dihydrobenzofuran ring (δ 3.0–4.5 ppm for methylene protons) and fluorophenoxy group (δ 6.5–7.5 ppm for aromatic protons) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of acetonitrile:ammonium acetate buffer (pH 4.5). Validate the method for linearity (R² > 0.999), LOD (≤0.1 µg/mL), and LOQ (≤0.5 µg/mL). For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI+) in MRM mode is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-response profiling : Conduct assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions.

- Target validation : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm specificity for hypothesized targets (e.g., TRPA1 channels, based on structural analogs ).

- Assay standardization : Compare results across orthogonal platforms (e.g., fluorescence-based vs. radioligand binding assays) to rule out methodological artifacts .

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Use software like AutoDock Vina with force fields optimized for fluorinated compounds.

- Physiologically based pharmacokinetic (PBPK) modeling : Input experimental logP (octanol-water) and solubility data to simulate absorption/distribution. Validate with in vivo rodent studies .

Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS and identify major pathways (e.g., hydrolysis of the acetamide bond).

- Plasma stability assays : Incubate with human/rat plasma (37°C, 1–24 hrs) and quantify remaining compound via HPLC. Use stabilizers (e.g., EDTA) if rapid degradation is observed .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Co-crystallization : Screen with fragment libraries (e.g., halogen-bond donors) to enhance lattice formation.

- Vapor diffusion : Use mixed solvents (e.g., DMSO:water) in sitting-drop setups.

- Low-temperature data collection : Reduce thermal motion to improve resolution (<1.0 Å) using synchrotron radiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。